Superior In Vivo Inhibition of ADP-Induced Platelet Aggregation Versus Dipyridamole
In a chronic rat administration study, mopidamol at 8.3 mg/kg/day produced 50.6% inhibition of ADP-induced platelet aggregation, substantially exceeding the 33.7% inhibition achieved by dipyridamole at a higher 10 mg/kg/day dose [1]. Both compounds were compared against saline-treated controls.
| Evidence Dimension | In vivo platelet aggregation inhibition (ADP-induced) |
|---|---|
| Target Compound Data | 50.6% inhibition |
| Comparator Or Baseline | Dipyridamole: 33.7% inhibition |
| Quantified Difference | 50.6% vs 33.7% (mopidamol 1.5× greater inhibition at 17% lower dose) |
| Conditions | Chronic oral administration in rats; mopidamol 8.3 mg/kg/day, dipyridamole 10 mg/kg/day; ADP inducer; vs saline-treated rats |
Why This Matters
This demonstrates that mopidamol achieves superior antiplatelet efficacy at a lower molar dose than its closest structural analog, a critical consideration for in vivo thrombosis or metastasis models where dose minimization may be required.
- [1] De La Cruz JP, Ortega G, Sánchez de la Cuesta F. Differential effects of the pyrimido-pyrimidine derivatives, dipyridamole and mopidamol, on platelet and vascular cyclooxygenase activity. Biochem Pharmacol. 1994;47(2):209-215. PMID: 8304965. View Source
